molecular formula C29H44O9 B1680607 Rhodexin A CAS No. 545-49-3

Rhodexin A

Cat. No. B1680607
CAS RN: 545-49-3
M. Wt: 536.7 g/mol
InChI Key: HFMLTKBZNAPPNY-CEKKCSHUSA-N
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Description

Rhodexin A is a compound with the molecular formula C29H44O9 . It is a cardiac glycoside, a class of natural products isolated from a range of plant sources . Rhodexin A was first isolated in 1951 from the leaves and roots of Rohdea Japonica .


Synthesis Analysis

The synthesis of Rhodexin A involves a very hindered inverse electron demand Diels−Alder reaction . The C8-diastereomer of the fully elaborated tetracyclic core of Rhodexin A was prepared in good yield and excellent selectivity using as the key step the stepwise Diels−Alder reaction of the very hindered dienone and the silyl enol ether .


Molecular Structure Analysis

Rhodexin A is distinguished by its unusual geometry at the AB and CD ring junctures, displaying a cis rather than a trans fusion, a tertiary hydroxyl group at C14, and a β-butenolide moiety at C17 . It has an average mass of 536.654 Da and a mono-isotopic mass of 536.298523 Da .


Chemical Reactions Analysis

The key chemical reaction involved in the synthesis of Rhodexin A is the inverse electron demand Diels−Alder reaction . This reaction forms the steroid core of the molecule via a mechanism that is essentially a Mukaiyama Michael reaction, followed by a Mukaiyama aldol process .


Physical And Chemical Properties Analysis

Rhodexin A has a molecular formula of C29H44O9 . It has an average mass of 536.654 Da and a mono-isotopic mass of 536.298523 Da . More detailed physical and chemical properties would require specific experimental measurements.

Scientific Research Applications

Catalysis in Synthesis

Rhodexin A has been the focus of studies concerning its synthesis, with innovative approaches being developed. Guzaev (2013) described a novel synthetic approach for Rhodexin A using a convergent Diels Alder reaction with optically active fragments deriving from Wieland-Miescher ketone and carvone. This study also developed a new Lewis acid system used in the synthesis process Guzaev (2013). Similarly, Jung and Yoo (2011) reported an efficient total synthesis of Rhodexin A, highlighting the use of inverse-electron-demand Diels-Alder reactions Jung & Yoo (2011).

Potential in Cancer Treatment

Research has also explored Rhodexin A's potential in cancer treatment. Umebayashi et al. (2003) examined its cytotoxic effect on human leukemia K562 cells, noting its potency in inducing cell cycle arrest and apoptosis, which suggests its potential as a cancer treatment candidate Umebayashi et al. (2003). This finding is supported by Masuda et al. (2003), who identified Rhodexin A as the main cytotoxic constituent of Rhodea japonica, with significant activity against K562 cells, indicating its potential in cancer therapy Masuda et al. (2003).

Cardiotonic Properties

Rhodexin A's cardiotonic properties have been historically noted. Iida (1955) investigated its effects on isolated frog hearts, comparing its action to digitoxin, a well-known cardiac glycoside Iida (1955). Further, Kikuchi and Chen (1964) confirmed Rhodexin A's cardiotonic action, quantifying its effects and absorption characteristics in animal models Kikuchi & Chen (1964).

Future Directions

The appealing bioactivity of Rhodexin A and its interesting set of synthetic challenges have prompted interest in pursuing an efficient and enantioselective total synthesis of Rhodexin A . Future research may focus on improving the synthesis process and exploring its potential therapeutic applications.

properties

IUPAC Name

3-[(3S,5R,8R,9S,10S,11R,13R,14S,17R)-11,14-dihydroxy-10,13-dimethyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H44O9/c1-14-23(32)24(33)25(34)26(37-14)38-17-6-8-27(2)16(11-17)4-5-19-22(27)20(30)12-28(3)18(7-9-29(19,28)35)15-10-21(31)36-13-15/h10,14,16-20,22-26,30,32-35H,4-9,11-13H2,1-3H3/t14-,16+,17-,18+,19+,20+,22+,23-,24+,25+,26-,27-,28+,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFMLTKBZNAPPNY-CEKKCSHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3C(CC5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3[C@@H](C[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H44O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301318334
Record name Rhodexin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301318334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

536.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rhodexin A

CAS RN

545-49-3
Record name Rhodexin A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=545-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rhodexin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000545493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rhodexin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301318334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
175
Citations
ME Jung, M Guzaev - The Journal of Organic Chemistry, 2013 - ACS Publications
… In summary, the assembly of the tetracyclic core of rhodexin A (1) via a very hindered … , resulting in the C8 diastereomer of the rhodexin A core. Studies are currently underway to change …
Number of citations: 27 pubs.acs.org
ME Jung, D Yoo - Organic Letters, 2011 - ACS Publications
… The final conversion of 18 to rhodexin A (1) required formation of the butenolide and … 2 M HCl afforded rhodexin A (1). The identity of our synthetic sample with natural rhodexin A was …
Number of citations: 61 pubs.acs.org
C Umebayashi, N Yamamoto, H Nakao… - Biological and …, 2003 - jstage.jst.go.jp
… Of the rhodexins, it was reported that rhodexin A exerted a digitalis-… rhodexin A on human leukemia K562 cells using a flow cytometric technique10) in order to determine if rhodexin A …
Number of citations: 20 www.jstage.jst.go.jp
ME Jung, HV Chu - Organic Letters, 2008 - ACS Publications
… ) rhodexin A is also active against human leukemia K562 cells (IC 50 19 nM). (3) Like all cardiac glycosides, rhodexin A differs … and potent bioactivity, rhodexin A represents an attractive …
Number of citations: 26 pubs.acs.org
H NAWA - Proceedings of the Japan Academy, 1951 - jstage.jst.go.jp
… Rhodexin A gives by the action of alkali an isomer which is negative to Legal test. The fact indicates that rhodexin A has a tertiary hydroxyl group at C,, . If the aglycone of rhodexin A is …
Number of citations: 27 www.jstage.jst.go.jp
JA Smith, GR Paterson - Journal of Pharmacy and …, 1967 - Wiley Online Library
… (Aldrich Chemical Co.), strophanthidin and L-rhamnose (Mann Research Lab.), and D-glucose (British Drug Houses), as well as authentic samples of sarmentogenin and rhodexin A. All …
Number of citations: 18 onlinelibrary.wiley.com
ME Jung, HV Chu - Tetrahedron letters, 2011 - Elsevier
… A concise synthesis of novel cardiac glycoside analogues of rhodexin A, 14 and 24, having the BCD tricyclic system is described. The key constructive step is an inverse-electron demand …
Number of citations: 8 www.sciencedirect.com
T Masuda, Y Oyama, N Yamamoto… - Bioscience …, 2003 - jstage.jst.go.jp
… japonica was isolated and identiˆed to be rhodexin A, which has been isolated as a cardetonic agent of the plant. The IC50 value for rhodexin A against the growth of K562 cells was 19 …
Number of citations: 19 www.jstage.jst.go.jp
W Kubelka, B Kopp, K Jentzsch, H Ruis - Phytochemistry, 1977 - Elsevier
… place mainly with convallatoxin and to a smaller extent with convallatoxol and rhodexin A. … ] uon Rhodexin A. 14,Omg kristallines und chromatographisch reines Rhodexin A wurden in 0,…
Number of citations: 14 www.sciencedirect.com
JA SMITH, GR PATERSON - Journal of Pharmacy and Pharmacology, 1967 - lib3.dss.go.th
… (Aldrich Chemical Co.), stro phanthidin and L-rhamnose (Mann Research Lab.), and D-glucose (British Drug Flouses), as well as authentic samples of sarmentogenin and rhodexin A. …
Number of citations: 0 lib3.dss.go.th

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